molecular formula C8H4ClF4NO B1597172 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide CAS No. 129931-46-0

3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide

Cat. No.: B1597172
CAS No.: 129931-46-0
M. Wt: 241.57 g/mol
InChI Key: ITROXMKOCKYPDM-UHFFFAOYSA-N
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Description

Substituent Position and Electronic Effects

Compared to 2-chloro-6-(trifluoromethyl)benzamide , which has substituents at positions 2 (Cl) and 6 (CF₃), the meta-substitution pattern in this compound creates distinct electronic effects. The electron-withdrawing –CF₃ group at position 5 reduces electron density at the para position, while the ortho-fluoro group enhances electrophilic reactivity at the carboxamide site.

Functional Group Comparisons

Replacing the carboxamide with a carboxylic acid group, as in 3-fluoro-5-(trifluoromethyl)benzoic acid , eliminates hydrogen-bonding capacity but increases acidity (pKa ~2.5 vs. ~1.5 for the benzoic acid). This alteration significantly impacts solubility and intermolecular interactions.

Table 3: Structural and Electronic Comparisons

Compound Substituents Hydrogen Bond Donors LogP*
This compound 2-F, 3-Cl, 5-CF₃ 2 (NH₂) 2.88
2-Chloro-6-(trifluoromethyl)benzamide 2-Cl, 6-CF₃ 2 (NH₂) 3.12
3-Fluoro-5-(trifluoromethyl)benzoic acid 3-F, 5-CF₃, COOH 1 (COOH) 1.94

*Calculated using PubChem data.

Steric and Conformational Influences

The ortho-fluoro and meta-chloro substituents introduce steric hindrance, limiting free rotation around the C2–C3 bond. This rigidity contrasts with N-[2-chloro-5-pyridyl]-3-(trifluoromethyl)benzamide , where a pyridine ring replaces the benzene, altering π-π stacking interactions and conformational flexibility.

Properties

IUPAC Name

3-chloro-2-fluoro-5-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF4NO/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITROXMKOCKYPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)N)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378684
Record name 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129931-46-0
Record name Benzamide, 3-chloro-2-fluoro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129931-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Method from Patent CN113698315A

This patent provides a comprehensive and industrially viable method for synthesizing 2-trifluoromethyl benzamide derivatives, closely related to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide. The method is characterized by mild conditions, avoidance of highly toxic reagents, and high yield and purity.

Stepwise Process:

Step Reaction Description Conditions & Reagents Outcome & Yield
1. Fluorination 2,3-Dichlorotrifluorotoluene reacted with fluorination reagent and catalyst Solvent: unspecified; Temp: 60-260°C; Time: 0.5-4 h Formation of 2-fluoro-3-chlorotrifluoromethane intermediate
2. Cyanation Addition of cyanide reagent to 2-fluoro-3-chlorotrifluoromethane Solvent: second solvent; Temp: heated for 2-4 h Formation of 2-chloro-6-trifluoromethylbenzonitrile
3. Catalytic Hydrogenation Hydrogenation of nitrile intermediate Solvent: methanol/ethanol/isopropanol/others; Catalysts: Raney nickel, Pd/C, Pt/C; Temp: 25°C; Pressure: 1.5 atm; Time: 1-16 h Conversion to 2-chloro-6-trifluoromethylbenzamide with 95.2% yield
4. Hydrolysis Hydrolysis of nitrile to benzamide Solvent: water/methanol/ethanol; Catalyst: NaOH, KOH, or LiOH; Temp: 100°C; Time: 2-4 h Benzamide product with purity >97%, yield ~89.9%

Catalytic Hydrogenation and Hydrolysis Details

The hydrogenation step is critical for converting the nitrile group to the benzamide. Typical catalysts include:

  • 5% Palladium on carbon
  • 10% Palladium hydroxide on carbon
  • Raney nickel
  • 5% Platinum on carbon

Hydrogenation is conducted under mild pressure (around 1.5 atm) and ambient temperature (25°C), ensuring complete conversion with minimal side reactions.

Hydrolysis employs strong bases (NaOH, KOH, LiOH) in aqueous or mixed solvents at elevated temperature (100°C), yielding the benzamide with high purity and yield.

Comparative Analysis of Other Methods

Method Starting Materials Reaction Type Advantages Disadvantages
Chlorination and fluorination of o-methylbenzonitrile o-Methylbenzonitrile Chlorination, fluorine substitution, hydrolysis Established chemistry Complex operation, impurities from incomplete chlorination
Reaction of o-iodobenzamide with cuprous trifluoromethyl o-Iodobenzamide Cuprous trifluoromethylation High selectivity Expensive, unstable reagents
Direct halogen exchange with anhydrous HF (for pyridine analogs) 2,3-Dichloro-5-(trichloromethyl)pyridine Liquid phase halogen exchange Selective, continuous operation possible High temp and pressure, specialized equipment

The method based on CN113698315A is preferred for industrial synthesis due to its balance of yield, safety, and cost-effectiveness.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Catalysts Solvent(s) Temperature Pressure Time Yield (%) Purity (%)
Fluorination Fluorination reagent, catalyst First solvent 60-260°C Atmospheric 0.5-4 h Not specified -
Cyanation Cyanide reagent Second solvent Heated Atmospheric 2-4 h Not specified -
Hydrogenation Pd/C, Pt/C, Raney Ni Methanol, ethanol, etc. 25°C 1.5 atm H2 1-16 h 93-95% >97%
Hydrolysis NaOH, KOH, LiOH Water, methanol, ethanol 100°C Atmospheric 2-4 h 88-90% >97%

Research Findings and Industrial Implications

  • The synthetic route avoids environmentally harmful reagents such as hydrogen chloride gas and sulfur dioxide, reducing equipment corrosion and operator risk.
  • The process allows easy removal of isomeric impurities, facilitating downstream purification.
  • The mild reaction conditions and common catalysts ensure scalability and cost-effectiveness.
  • The high purity and yield make the compound suitable for use as an intermediate in herbicide and pharmaceutical manufacturing.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, facilitating the compound's integration into various synthetic pathways. The presence of halogen substituents (chlorine and fluorine) allows for diverse reactivity, making it a valuable building block for chemists.

Case Study: Synthesis of Benzothiazoles
In a study focusing on the synthesis of benzo[d]oxazoles from anilide precursors, this compound was utilized effectively as a starting material. The yields ranged from 50% to 86%, indicating its efficiency in forming complex structures through N-deprotonation followed by O-SNAr cyclization .

Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. A related study reported that similar benzamides showed potent activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 0.031–0.062 µg/mL. This suggests that this compound could have comparable efficacy.

CompoundMIC (µg/mL)Activity Against
5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide0.031–0.062MRSA, VRSA
This compound TBDTBD

Antiviral Activity
The compound has also been studied for its potential antiviral properties. It has shown effectiveness against H5N1 and H1N1 influenza viruses, indicating its promise as an antiviral agent in pharmaceutical applications . Pharmacological experiments suggest it inhibits viral pathogenicity, making it a candidate for further development in antiviral therapies.

Pharmaceutical Applications

Drug Development
Due to its biological activities, this compound is being researched as a pharmaceutical intermediate. Its ability to inhibit specific enzymes and receptors positions it as a potential lead compound in drug discovery programs aimed at treating infections or cancers.

Inhibitory Effects on Histone Deacetylase
Benzamide derivatives, including this compound, have been noted for their ability to inhibit histone deacetylase activity, which is crucial in cancer therapy . This inhibition can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.

Industrial Applications

Agrochemicals Development
The compound is also being explored for its utility in the development of agrochemicals. Its unique properties make it suitable for creating herbicides and pesticides that can effectively target specific plant pathogens while minimizing environmental impact .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes, receptors, or other proteins.

  • Pathways Involved: The specific pathways depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A pyridine derivative with similar halogenation patterns.

  • 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with a different arrangement of halogens.

Uniqueness: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide is unique due to its specific combination of halogen atoms and the presence of the benzamide group, which influences its chemical reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Biological Activity

3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of trifluoromethyl and chloro groups enhances the lipophilicity and biological potency of the compound, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₄ClF₄N, with a molecular weight of approximately 227.57 g/mol. The trifluoromethyl group contributes to its unique electronic properties, influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. For instance, this compound has demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be lower than those of standard antibiotics, indicating enhanced efficacy .

CompoundTarget OrganismMIC (µg/ml)Reference
This compoundS. aureus< 10
This compoundE. coli< 20
Standard Antibiotic (Ampicillin)S. aureus25

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression .

Antitubercular Activity

Notably, derivatives of this compound have been explored as potential antitubercular agents. A related compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide (IMD-0354), has shown promising results in inhibiting Mycobacterium tuberculosis in preclinical trials, suggesting that similar structures may possess antitubercular activity .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of both chloro and trifluoromethyl groups is critical for enhancing lipophilicity and improving binding affinity to target proteins.

Key Findings from SAR Studies

  • Fluorination : Fluorinated compounds often exhibit improved metabolic stability and bioavailability.
  • Chlorination : The chloro group enhances hydrophobic interactions with biological targets.
  • Trifluoromethyl Group : This group significantly increases the electron-withdrawing ability, which can enhance the reactivity towards biological nucleophiles.

Case Studies

Several case studies have documented the synthesis and evaluation of compounds similar to this compound:

  • Study on Antimicrobial Properties : A study demonstrated that compounds with similar trifluoromethyl substitutions exhibited potent antimicrobial activity against resistant strains of bacteria .
  • Anticancer Evaluation : Research showed that modifications in the benzene ring led to increased anticancer activity, with specific derivatives demonstrating IC50 values in the nanomolar range against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-2-fluoro-5-(trifluoromethyl)benzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves halogenation and amidation steps. For example, starting from 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde (CAS 261763-02-4), oxidation to the carboxylic acid followed by coupling with ammonia or a protected amine under carbodiimide-mediated conditions (e.g., EDC/HOBt) can yield the benzamide . Reaction optimization may involve solvent selection (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios of reagents to minimize side products like over-oxidized or dimerized species .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and fluorine coupling patterns .
  • HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled to high-resolution mass spectrometry (HRMS) to verify molecular weight (241.57 g/mol) and detect impurities .
  • Elemental Analysis : Confirm stoichiometry (C8_8H4_4ClF4_4NO) and rule out residual solvents .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential release of volatile halogenated byproducts .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified hazardous waste management services to comply with environmental regulations .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer : The -CF3_3 group enhances lipophilicity and metabolic stability, improving membrane permeability. To assess enzyme interactions:

  • Kinetic Assays : Measure inhibition constants (KiK_i) against bacterial enzymes like acps-pptase using fluorogenic substrates (e.g., 4-methylumbelliferyl-phosphate) .
  • Docking Studies : Use software like AutoDock Vina to model binding interactions with enzyme active sites, focusing on halogen-π and hydrogen-bonding networks .

Q. What strategies can resolve contradictions in reported biochemical pathway data for this compound?

  • Methodological Answer :

  • Pathway Mapping : Use isotopic labeling (e.g., 14C^{14}C-tagged benzamide) to trace metabolic intermediates in bacterial cultures .
  • Comparative Genomics : Identify species-specific enzyme isoforms (e.g., in E. coli vs. Streptococcus) that may explain divergent degradation pathways .
  • Cross-Validation : Combine LC-MS/MS metabolite profiling with transcriptomic data to correlate enzyme expression levels with observed pathway activity .

Q. How can crystallographic data inform the design of derivatives with enhanced antimicrobial activity?

  • Methodological Answer :

  • Crystal Structure Analysis : Use Mercury CSD 2.0 to analyze packing motifs and hydrogen-bonding interactions in the parent compound’s crystal structure .
  • SAR Studies : Synthesize derivatives (e.g., replacing Cl with Br or modifying the amide group) and evaluate minimum inhibitory concentrations (MICs) against Gram-negative and Gram-positive pathogens .
  • Computational Modeling : Predict physicochemical properties (logP, polar surface area) to optimize bioavailability while retaining target affinity .

Q. What experimental approaches are effective for studying the environmental persistence and biodegradation of this compound?

  • Methodological Answer :

  • Microbial Screening : Incubate the compound with soil isolates (e.g., Aspergillus terreus or Streptococcus pneumoniae) and monitor degradation via UV-Vis spectrophotometry (λ~260 nm) and HPLC .
  • Metabolite Identification : Use HRMS and 19F^{19}F-NMR to detect defluorinated or hydroxylated byproducts .
  • Ecotoxicology Assays : Assess toxicity of degradation products using Daphnia magna or algal growth inhibition tests .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide
Reactant of Route 2
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3-Chloro-2-fluoro-5-(trifluoromethyl)benzamide

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